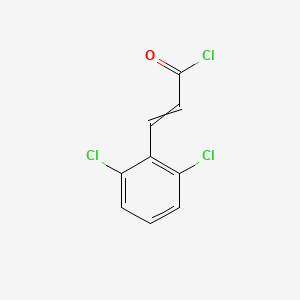

3-(2,6-Dichlorophenyl)propenoyl chloride

Description

Properties

Molecular Formula |

C9H5Cl3O |

|---|---|

Molecular Weight |

235.5 g/mol |

IUPAC Name |

3-(2,6-dichlorophenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C9H5Cl3O/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H |

InChI Key |

RTQDVNBXNNTDDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Chlorination

Reagents and Conditions :

-

Starting Material : 3-(2,6-Dichlorophenyl)acrylic acid (CAS: 5345-89-1) or related precursors.

-

Chlorinating Agent : Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

-

Catalyst : DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-diazabicyclo[4.3.0]non-5-ene) for improved efficiency.

-

Temperature : 40–55°C (optimal range for thionyl chloride reactions).

-

Reaction Time : 2–5 hours.

Procedure :

-

Acid Preparation : 3-(2,6-Dichlorophenyl)acrylic acid is synthesized via bromination of acrylic acid followed by substitution with 2,6-dichlorophenyl groups.

-

Acyl Chloride Formation : The acid is treated with excess thionyl chloride in an inert solvent (e.g., dichloromethane). The reaction proceeds via nucleophilic substitution, yielding the acyl chloride and SO₂/HCl byproducts.

Yield and Purity :

Key Advantages :

Catalytic Chlorination of Benzaldehyde Derivatives

This method targets direct synthesis from 2,6-dichlorobenzaldehyde derivatives, bypassing the need for pre-formed acrylic acids.

Method 2: Catalytic Chlorination

Reagents and Conditions :

-

Starting Material : 2,6-Dichlorobenzaldehyde.

-

Chlorinating Agent : Cl₂ gas (under UV light or radical initiators).

-

Catalyst : Metal chlorides (FeCl₃, CuCl₂) or sulfides (FeS, CuS).

-

Solvent : Carbon tetrachloride or alcohols.

-

Temperature : 60–120°C.

Procedure :

-

Radical Chlorination : 2,6-Dichlorobenzaldehyde undergoes side-chain chlorination under UV light, introducing a chlorine atom at the α-position of the aldehyde group.

-

Oxidation to Acyl Chloride : The resulting 2,3-dichlorobenzaldehyde is oxidized and chlorinated using SOCl₂ or PCl₅.

Yield and Purity :

Key Advantages :

-

Direct synthesis from benzaldehyde derivatives.

-

Suitable for industrial-scale production due to simple purification.

Condensation Reactions and Cyclization

This approach leverages condensation reactions to form the acryloyl chloride backbone.

Method 3: Knoevenagel Condensation

Reagents and Conditions :

-

Starting Material : Malonic diester (e.g., dimethyl malonate).

-

Catalyst : DBU or DABCO (1,4-diazabicyclo[2.2.2]octane).

-

Solvent : Dichloromethane or ethyl acetate.

-

Temperature : 40–45°C.

Procedure :

-

Condensation : 2,2,6,6-Tetrachlorocyclohexanone (from cyclohexanone chlorination) reacts with malonic diester under basic conditions to form a diester intermediate.

-

Dehydrochlorination and Hydrolysis : The intermediate undergoes dehydrochlorination, hydrolysis, and decarboxylation to yield 3-(2,6-dichlorophenyl)acrylic acid.

-

Acyl Chloride Formation : The acid is treated with thionyl chloride to produce the target compound.

Yield and Purity :

Key Advantages :

Photochemical Reactions

Photochemical methods exploit UV light to initiate radical reactions, enabling selective chlorination.

Method 4: UV-Induced Chlorination

Reagents and Conditions :

-

Starting Material : 3-(2,6-Dichlorophenyl)acrylic acid.

-

Chlorinating Agent : Cl₂ gas.

-

Catalyst : None required (radical initiation by UV light).

-

Solvent : CCl₄ or CH₃OH.

-

Temperature : 60–80°C.

Procedure :

-

Radical Formation : UV light generates chlorine radicals, which abstract hydrogen from the acrylic acid side chain.

-

Chlorine Addition : The resulting radical undergoes recombination with Cl₂, forming the acyl chloride.

Yield and Purity :

Key Advantages :

Comparative Analysis of Methods

The table below summarizes the efficiency and practicality of each method:

| Method | Key Reagents | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, PCl₃, DBU | 90–95 | 99–99.85 | High | Excellent |

| Catalytic Chlorination | Cl₂, FeCl₃, CuCl₂ | 85–93 | 98–99.2 | Moderate | Good |

| Knoevenagel Condensation | Malonic diester, DBU | 95–96 | 99.6–99.7 | Moderate | Excellent |

| Photochemical Reactions | Cl₂, UV light | 90–93 | 99–99.2 | Low | Moderate |

Recommendation :

Thionyl chloride-based methods (Method 1) are preferred for high yields and simplicity, while catalytic chlorination (Method 2) offers cost-effective alternatives. Knoevenagel condensation (Method 3) is ideal for regioselective synthesis.

Critical Challenges and Solutions

-

Byproduct Management : SOCl₂ generates HCl and SO₂, requiring efficient gas scrubbing systems.

-

Catalyst Deactivation : FeCl₃/CuCl₂ catalysts may lose activity over time; regular replacement is needed.

-

Purification : Distillation under reduced pressure (e.g., 25 mbar) ensures high purity without thermal degradation .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)propenoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidation reactions can convert the compound to carboxylic acids or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like KMnO4 or CrO3 are used in aqueous or organic solvents under controlled conditions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Alcohols and Aldehydes: Formed from reduction reactions.

Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-(2,6-Dichlorophenyl)propenoyl chloride has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)propenoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that affect their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites being acylated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole-Based Acyl Chlorides

lists 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride and 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride . These compounds share a dichlorophenyl/fluorophenyl group and an acid chloride functional group but differ in their heterocyclic frameworks.

- The methyl group at position 5 adds steric bulk, which may reduce reactivity compared to the linear propenoyl system in 3-(2,6-dichlorophenyl)propenoyl chloride.

- Applications: Isoxazole derivatives are often used in pharmaceuticals (e.g., COX-2 inhibitors) due to their bioisosteric properties. In contrast, this compound’s α,β-unsaturation makes it more suitable for Michael additions or polymer crosslinking .

1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea

This thiourea derivative () shares the 2,6-dichlorophenyl substituent but replaces the propenoyl chloride with a thiourea (–NH–CS–NH–) group linked to an aminoethyl chain.

- Reactivity : The thiourea moiety enables metal coordination and hydrogen bonding, making it useful in catalysis or as a ligand. Unlike the electrophilic acyl chloride, this compound is nucleophilic, favoring reactions with electrophiles or heavy metals.

- Biological Relevance: Thioureas are explored for antimicrobial and antitumor applications, whereas this compound is primarily a synthetic intermediate .

Simple Acyl Chlorides

- Propionyl Chloride (C₃H₅ClO, MW: 92.52 g/mol, CAS: 79-03-8): A saturated aliphatic acyl chloride. Its small size and high reactivity make it a common acylating agent in ester and amide synthesis. However, it lacks the aromatic and unsaturated features of this compound, limiting its use in aromatic systems or conjugated reactions .

- Triphenylmethyl Chloride (C₁₉H₁₅Cl, MW: 278.78 g/mol, CAS: 76-83-5): A bulky aromatic chloro compound. Its steric hindrance slows hydrolysis, making it useful in selective protection strategies .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₉H₅Cl₃O | 235.49 | α,β-unsaturated acyl chloride | Electrophilic addition, hydrolysis | Polymer chemistry, pharmaceuticals |

| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride | C₁₁H₇Cl₂NO₂ | 264.09 | Isoxazole, acyl chloride | Nucleophilic substitution | Drug synthesis |

| Propionyl chloride | C₃H₅ClO | 92.52 | Aliphatic acyl chloride | Rapid acylation | Esters, amides production |

| Triphenylmethyl chloride | C₁₉H₁₅Cl | 278.78 | Trityl chloride | Sterically hindered substitution | Protecting groups |

Key Research Findings and Implications

- Electronic Effects: The 2,6-dichloro substitution on the phenyl ring in this compound creates significant steric hindrance and electron-withdrawing effects, directing electrophilic attacks to the β-position of the propenoyl group. This contrasts with meta-substituted analogs (e.g., 3-(3-chlorophenyl) derivatives in ), which exhibit different regioselectivity .

- Hydrolytic Stability: Compared to propionyl chloride, this compound is less prone to hydrolysis due to resonance stabilization of the α,β-unsaturated system. However, it is more reactive than triphenylmethyl chloride, which resists hydrolysis entirely under mild conditions .

- Pharmaceutical Potential: While isoxazole derivatives () and thioureas () are directly explored in drug development, this compound’s utility lies in synthesizing intermediates for bioactive molecules, such as kinase inhibitors or conjugated polymers .

Q & A

Q. What are the established methods for synthesizing 3-(2,6-Dichlorophenyl)propenoyl chloride, and how is its purity validated?

Synthesis typically involves Friedel-Crafts acylation or condensation reactions using 2,6-dichlorobenzene derivatives and propenoyl chloride precursors. Post-synthesis, purity is validated via:

Q. How does the steric hindrance of the 2,6-dichlorophenyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The 2,6-dichloro substitution creates significant steric bulk, reducing accessibility to the carbonyl carbon. This can:

Q. What stability considerations are critical when handling this compound under laboratory conditions?

- Moisture sensitivity : Hydrolysis to the carboxylic acid occurs rapidly; use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar).

- Thermal stability : Decomposition above 150°C; monitor via TGA or DSC during reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on the reactivity of this compound?

Density Functional Theory (DFT) calculations can:

- Map electrostatic potentials : Identify electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack.

- Optimize transition states : Compare activation energies for different reaction pathways (e.g., E vs. Z propenoyl configurations) .

- Validate experimental data : Correlate computed (UV-Vis) with observed spectral data .

Q. What strategies can mitigate byproduct formation during the synthesis of derivatives (e.g., esters or amides) from this compound?

- Stepwise activation : Use coupling agents (e.g., DCC/DMAP) to pre-activate the carbonyl before adding nucleophiles.

- Low-temperature kinetics : Slow addition of reagents at –20°C to reduce side reactions.

- Byproduct analysis : LC-MS or NMR to identify and quantify impurities (e.g., hydrolyzed acid or dimerized products) .

Q. How does the compound’s structure impact its interactions with biological targets (e.g., enzyme active sites) in antimicrobial studies?

- Hydrophobic interactions : The dichlorophenyl group may bind to non-polar enzyme pockets.

- Electrostatic effects : The electron-withdrawing Cl atoms polarize the propenoyl moiety, enhancing electrophilicity for covalent bonding with nucleophilic residues (e.g., cysteine thiols).

- Docking studies : Molecular dynamics simulations can predict binding affinities and guide structural modifications .

Q. What analytical challenges arise in distinguishing between E and Z isomers of this compound, and how are they resolved?

- NMR coupling constants : values (>12 Hz for E, <10 Hz for Z) in NMR differentiate isomers.

- X-ray crystallography : Definitive structural assignment via single-crystal XRD, as demonstrated for analogous propenoyl derivatives .

- Chromatographic separation : Use chiral columns or polar stationary phases (e.g., silica gel) for preparative isolation .

Methodological Insights

- Synthetic Optimization : Design of Experiment (DoE) approaches (e.g., Taguchi methods) can systematically optimize reaction parameters (temperature, solvent, stoichiometry) to maximize yield .

- Spectroscopic Cross-Validation : Combine IR, NMR, and HR-MS to ensure structural fidelity, particularly for isomers or polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.